

Application Notes and Protocols for Rhodium-Catalyzed Synthesis of Tetrahydropyridines

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Compound of Interest

Compound Name: Tetrahydropyridine

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This document provides detailed protocols and application notes for the synthesis of highly substituted **tetrahydropyridines** utilizing rhodium catalysis. The methodologies outlined are robust, scalable, and offer access to a diverse range of these important nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous pharmaceuticals.

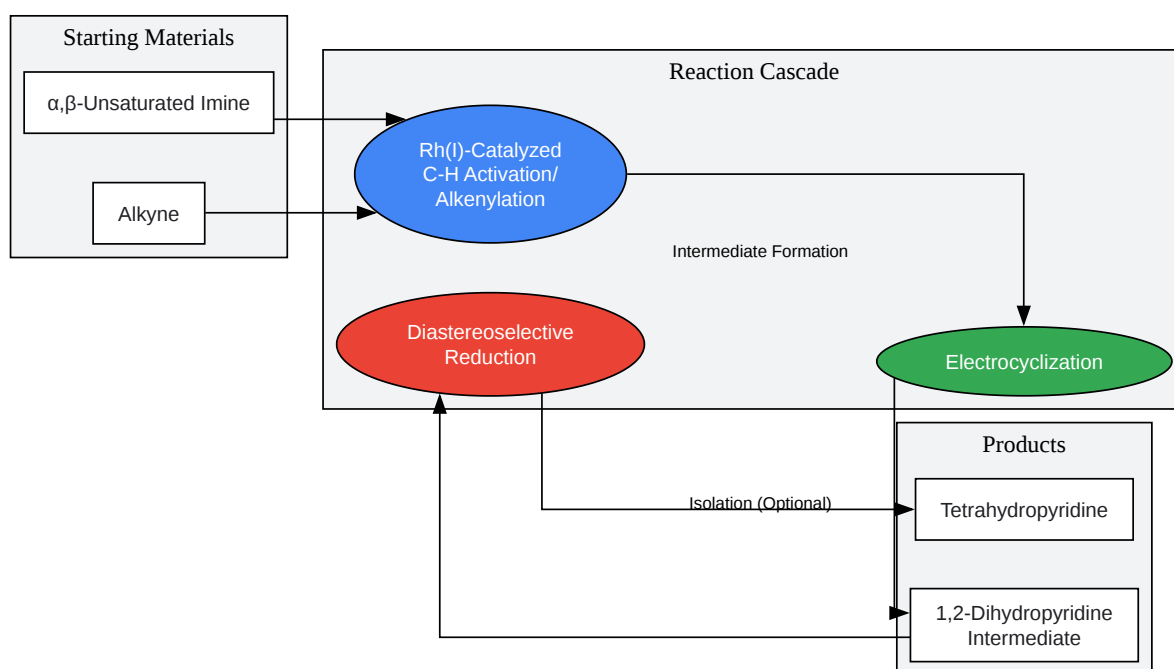
Introduction

Tetrahydropyridines are a core structural motif in a vast array of biologically active compounds and approved drugs, including therapeutics for cancer, neurological disorders, and infectious diseases. The development of efficient and stereoselective methods for their synthesis is therefore of significant interest to the medicinal chemistry and drug development community. Rhodium catalysis has emerged as a powerful tool for the construction of these heterocycles, offering convergent and modular approaches.

This document details a well-established protocol involving a rhodium(I)-catalyzed C–H functionalization/electrocyclization cascade to form dihydropyridine intermediates, which are subsequently reduced to the desired **tetrahydropyridines**.^{[1][2][3][4]} This method is notable for its operational simplicity, scalability, and the high degree of diastereoselectivity achievable.^{[4][5]}

Signaling Pathways and Logical Relationships

The overall synthetic strategy involves a one-pot, two-step cascade reaction. The process begins with the rhodium(I)-catalyzed coupling of an α,β -unsaturated imine and an alkyne, which proceeds through C-H activation and alkenylation, followed by an electrocyclization to yield a 1,2-dihydropyridine intermediate. This intermediate is then subjected to a diastereoselective reduction to afford the final **tetrahydropyridine** product.



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Caption: General workflow for the rhodium-catalyzed synthesis of **tetrahydropyridines**.

Experimental Protocols

The following protocols are based on scalable procedures reported for the synthesis of highly substituted **tetrahydropyridines**.^{[1][6]} Two variations are provided, utilizing different rhodium

precatalysts. The first employs the more active but air-sensitive $[\text{RhCl}(\text{coe})_2]_2$, while the second uses the air-stable and more user-friendly $[\text{RhCl}(\text{cod})]_2$.

Protocol 1: Using $[\text{RhCl}(\text{coe})_2]_2$ Precatalyst (High Activity)

This protocol is suitable for large-scale synthesis (>100 mmol) and requires the use of a glovebox for handling the air-sensitive precatalyst.

Materials:

- $[\text{RhCl}(\text{coe})_2]_2$ (chlorido(cyclooctene)rhodium(I) dimer)
- 4-(diethylphosphino)-N,N-dimethylaniline (ligand)
- Toluene (anhydrous)
- α,β -Unsaturated imine
- Alkyne
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Ethanol
- Acetic acid
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (three-neck flask, reflux condenser, etc.)
- Glovebox

Procedure:

- Catalyst Preparation:

- In a glovebox, charge a vial with $[\text{RhCl}(\text{coe})_2]_2$ (0.25 mol %) and 4-(diethylphosphino)-N,N-dimethylaniline (0.5 mol %).
- Add a portion of anhydrous toluene and stir to dissolve.
- Reaction Setup:
 - Transfer the catalyst mixture to an oven-dried three-neck flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere.
 - Add the remaining anhydrous toluene to the flask.
 - Add the α,β -unsaturated imine (1.0 equiv) and the alkyne (1.5 equiv) to the reaction flask.
- Rh-Catalyzed Cascade:
 - Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for 24 hours or until ^1H NMR analysis indicates complete conversion to the dihydropyridine intermediate.
- Reduction to **Tetrahydropyridine**:
 - In a separate flask, prepare a heterogeneous solution of $\text{NaBH}(\text{OAc})_3$ (2.0 equiv) in ethanol and cool to 0 °C.
 - Transfer the dihydropyridine solution from the first step directly to the cold borohydride solution.
 - Add excess acetic acid to the mixture.
 - Stir the reaction at 0 °C for 3 hours.
- Work-up and Purification:
 - Quench the reaction with saturated aqueous sodium bicarbonate.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford the desired **tetrahydropyridine**.

Protocol 2: Using $[\text{RhCl}(\text{cod})]_2$ Precatalyst (Air-Stable)

This protocol is more convenient for benchtop setup as it utilizes an air-stable precatalyst, albeit at a slightly higher catalyst loading.^[6]

Materials:

- $[\text{RhCl}(\text{cod})]_2$ (chloro(1,5-cyclooctadiene)rhodium(I) dimer)
- 4-(diethylphosphino)-N,N-dimethylaniline (ligand)
- Toluene (anhydrous)
- α,β -Unsaturated imine
- Alkyne
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Ethanol
- Acetic acid
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- Catalyst Activation:
 - To an oven-dried three-neck flask equipped with a stir bar and reflux condenser, add $[\text{RhCl}(\text{cod})]_2$ (1 mol %) and 4-(diethylphosphino)-N,N-dimethylaniline (2 mol %).
 - Purge the flask with nitrogen for 5 minutes.

- Add anhydrous toluene and stir the resulting mixture at 23 °C under nitrogen for 1 hour.
- Rh-Catalyzed Cascade:
 - Add the α,β -unsaturated imine (1.0 equiv) and the alkyne (1.5 equiv) to the flask.
 - Heat the reaction mixture and monitor for completion as described in Protocol 1.
- Reduction and Work-up:
 - Follow the reduction, work-up, and purification steps as outlined in Protocol 1.

Data Presentation

The following tables summarize representative yields for the synthesis of various **tetrahydropyridines** using the rhodium-catalyzed cascade reaction.

Table 1: Synthesis of 1-Benzyl-5,6-diethyl-2,3,4-trimethyl-1,2,3,6-**tetrahydropyridine**[1]

Precatalyst	Catalyst Loading (mol %)	Scale (mmol)	Yield (%)
[RhCl(coe)2]2	0.25	>100	87
[RhCl(cod)]2	1.0	>100	Comparable to [RhCl(coe)2]2

Table 2: Substrate Scope for **Tetrahydropyridine** Synthesis[6]

Entry	R Group on Imine	Alkyne	Product	Yield (%)	Diastereomeric Ratio
1	Benzyl	3-Hexyne	1-Benzyl-5,6-diethyl-2,3,4-trimethyl-1,2,3,6-tetrahydropyridine	87	>20:1
2	Phenyl	3-Hexyne	5,6-Diethyl-2,3,4-trimethyl-1-phenyl-1,2,3,6-tetrahydropyridine	75	>20:1
3	Isopropyl	3-Hexyne	5,6-Diethyl-1-isopropyl-2,3,4-trimethyl-1,2,3,6-tetrahydropyridine	78	>20:1
4	Benzyl	1-Phenyl-1-propyne	1-Benzyl-5-ethyl-2,3,4-trimethyl-6-phenyl-1,2,3,6-tetrahydropyridine	82	>20:1
5	Benzyl	1-(Furan-2-yl)prop-1-yne	1-Benzyl-5-ethyl-6-(furan-2-yl)-2,3,4-trimethyl-1,2,3,6-	80	>20:1

tetrahydropyri
dine

Concluding Remarks

The rhodium-catalyzed synthesis of **tetrahydropyridines** via a C-H activation/electrocyclization/reduction cascade is a highly effective and versatile method for accessing a wide range of these valuable heterocycles. The protocols provided are scalable and can be adapted for various substrates. The use of an air-stable precatalyst option enhances the practicality of this methodology for widespread application in research and development settings. The high diastereoselectivity observed in these reactions is a key advantage for the synthesis of complex molecules with defined stereochemistry.

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